3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the m-tolyl group: This step involves the coupling of the m-tolyl group to the nitrogen atom of the bicyclic core.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-methoxy-N-(p-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- (1R,5S)-3-methoxy-N-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- (1R,5S)-3-ethoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Uniqueness
The uniqueness of 3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide lies in its specific substitution pattern and stereochemistry, which confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-4-3-5-12(8-11)17-16(19)18-13-6-7-14(18)10-15(9-13)20-2/h3-5,8,13-15H,6-7,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMJMJNAMCIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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